2-Methyl-1,4-diundecylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridine ring substituted at the 2-position with a methyl group and at the 1- and 4-positions with undecyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diundecylpyridin-1-ium chloride typically involves the quaternization of 2-methylpyridine with undecyl halides. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Methylpyridine is reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to form 2-Methyl-1-undecylpyridine.
Step 2: The intermediate 2-Methyl-1-undecylpyridine is further reacted with another equivalent of 1-bromoundecane to yield 2-Methyl-1,4-diundecylpyridin-1-ium bromide.
Step 3: The bromide salt is then converted to the chloride salt by ion exchange using a chloride source such as sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified by recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-diundecylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and physical properties.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include 2-Methyl-1,4-diundecylpyridin-1-ium hydroxide, cyanide, or thiolate.
Oxidation: Products include 2-Methyl-1,4-diundecylpyridin-1-ium N-oxide.
Reduction: Products include 2-Methyl-1,4-diundecylpiperidine.
Scientific Research Applications
2-Methyl-1,4-diundecylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-diundecylpyridin-1-ium chloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and surfactant applications.
Comparison with Similar Compounds
Similar Compounds
1-Dodecylpyridinium chloride: Similar structure but with a single dodecyl group.
Cetylpyridinium chloride: Contains a cetyl group instead of undecyl groups.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-Methyl-1,4-diundecylpyridin-1-ium chloride is unique due to its dual undecyl substitution, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to compounds with single or shorter alkyl chains.
Properties
CAS No. |
90162-23-5 |
---|---|
Molecular Formula |
C28H52ClN |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2-methyl-1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-18-20-22-28-23-25-29(27(3)26-28)24-21-19-17-15-13-11-9-7-5-2;/h23,25-26H,4-22,24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GGEOKTYHSHGEIF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=[N+](C=C1)CCCCCCCCCCC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.